molecular formula C12H14N2 B1350577 2-Piperidinobenzonitrile CAS No. 72752-52-4

2-Piperidinobenzonitrile

Cat. No.: B1350577
CAS No.: 72752-52-4
M. Wt: 186.25 g/mol
InChI Key: MEBVSLLKZSAIGK-UHFFFAOYSA-N
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Description

2-Piperidinobenzonitrile is an organic compound with the molecular formula C12H14N2. It belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

2-Piperidinobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenol with piperidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding nitrile oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-piperidinobenzonitrile involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine ring and nitrile group make it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVSLLKZSAIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378995
Record name 2-Piperidinobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-52-4
Record name 2-(1-Piperidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-yl-benzonitrile
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Record name 2-Piperidinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidin-1-yl-benzonitrile
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Record name 72752-52-4
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Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and piperidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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